InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
.
Methyl 2-hydroxy-4-nitrobenzoate can be synthesized through various methods. One approach involves the esterification of 2-hydroxy-4-nitrobenzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid. []
Another method involves the reaction of methyl 6-phenyl-2,4-dihydroxybenzoate (methyl 6-phenyl-β-resorcylate) with diazomethane. [] This reaction results in the methylation of one of the hydroxyl groups, yielding methyl 2-hydroxy-4-methoxy-6-phenylbenzoate.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: